molecular formula C16H16Cl2N2 B13930723 1,4-Bis(4-chlorophenyl)piperazine CAS No. 3367-54-2

1,4-Bis(4-chlorophenyl)piperazine

Cat. No.: B13930723
CAS No.: 3367-54-2
M. Wt: 307.2 g/mol
InChI Key: YVPLGXYVQWMJHS-UHFFFAOYSA-N
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Description

1,4-Bis(4-chlorophenyl)piperazine is a chemical compound with the molecular formula C16H16Cl2N2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions The compound is characterized by the presence of two 4-chlorophenyl groups attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(4-chlorophenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like toluene or ethanol under reflux conditions. The general reaction scheme is as follows:

4-chlorobenzyl chloride+piperazineThis compound\text{4-chlorobenzyl chloride} + \text{piperazine} \rightarrow \text{this compound} 4-chlorobenzyl chloride+piperazine→this compound

Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method has been reported to yield protected piperazines in high yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-chlorophenyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorophenyl groups.

    Oxidation and Reduction: The piperazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted piperazine derivatives, while oxidation and reduction can yield different oxidation states of the piperazine ring.

Scientific Research Applications

1,4-Bis(4-chlorophenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis(4-chlorophenyl)piperazine involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular signaling pathways. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, affecting neuronal activity and behavior .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(3-chlorophenyl)piperazine
  • 1,4-Bis(2-chlorophenyl)piperazine
  • 1,4-Bis(4-fluorophenyl)piperazine

Uniqueness

1,4-Bis(4-chlorophenyl)piperazine is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and applications in research and industry .

Properties

CAS No.

3367-54-2

Molecular Formula

C16H16Cl2N2

Molecular Weight

307.2 g/mol

IUPAC Name

1,4-bis(4-chlorophenyl)piperazine

InChI

InChI=1S/C16H16Cl2N2/c17-13-1-5-15(6-2-13)19-9-11-20(12-10-19)16-7-3-14(18)4-8-16/h1-8H,9-12H2

InChI Key

YVPLGXYVQWMJHS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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